molecular formula C8H9N3O2 B2925482 3-(Hydroxyiminomethyl)benzamidoxime CAS No. 1256486-34-6

3-(Hydroxyiminomethyl)benzamidoxime

Cat. No. B2925482
CAS RN: 1256486-34-6
M. Wt: 179.179
InChI Key: WFCYLXPFAAMTTH-BJMVGYQFSA-N
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Description

“3-(Hydroxyiminomethyl)benzamidoxime” is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of “3-(Hydroxyiminomethyl)benzamidoxime” can be achieved from 3-Cyanobenzaldehyde .


Molecular Structure Analysis

The molecular structure of “3-(Hydroxyiminomethyl)benzamidoxime” is represented by the formula C8H9N3O2 .


Chemical Reactions Analysis

The chemical reactions involving “3-(Hydroxyiminomethyl)benzamidoxime” include its oxidation, which can be catalyzed by various hemoproteins .

Safety and Hazards

The safety data sheet for “3-(Hydroxyiminomethyl)benzamidoxime” suggests that it should be handled with care. The container should be kept tightly sealed and stored in a cool, dry place. Good ventilation should be ensured at the workplace .

Future Directions

Amidoximes and oximes, which include “3-(Hydroxyiminomethyl)benzamidoxime”, have gained interest due to their ability to release nitric oxide (NO). Researchers are trying to develop external sources to increase the NO level in the body . This suggests potential future directions in the study and application of “3-(Hydroxyiminomethyl)benzamidoxime”.

properties

IUPAC Name

N'-hydroxy-3-[(E)-hydroxyiminomethyl]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-8(11-13)7-3-1-2-6(4-7)5-10-12/h1-5,12-13H,(H2,9,11)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCYLXPFAAMTTH-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C(=N/O)/N)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxyiminomethyl)benzamidoxime

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